molecular formula C18H21N3O B10880947 Piperazine, 1-(phenylacetyl)-4-(3-pyridinylmethyl)- CAS No. 89007-22-7

Piperazine, 1-(phenylacetyl)-4-(3-pyridinylmethyl)-

Cat. No.: B10880947
CAS No.: 89007-22-7
M. Wt: 295.4 g/mol
InChI Key: RIAXQDZEJCDCEP-UHFFFAOYSA-N
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Description

2-phenyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone is a complex organic compound that features a phenyl group, a piperazine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone typically involves multiple steps. One common method includes the reaction of 2-phenylethanone with piperazine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, which allows for better control over reaction parameters and can lead to higher throughput and consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce halogens or other functional groups .

Scientific Research Applications

2-phenyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-phenyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

89007-22-7

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

2-phenyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C18H21N3O/c22-18(13-16-5-2-1-3-6-16)21-11-9-20(10-12-21)15-17-7-4-8-19-14-17/h1-8,14H,9-13,15H2

InChI Key

RIAXQDZEJCDCEP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CN=CC=C2)C(=O)CC3=CC=CC=C3

Origin of Product

United States

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